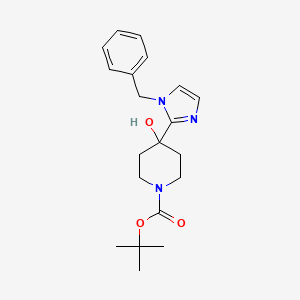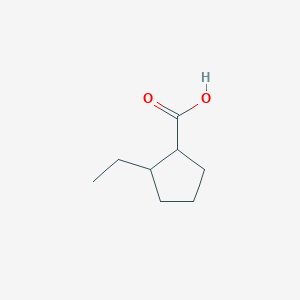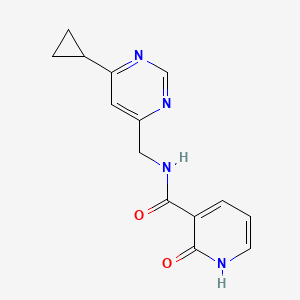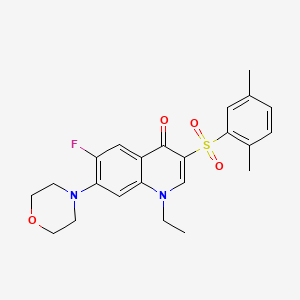![molecular formula C23H23N5OS B2804082 1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline CAS No. 832680-30-5](/img/structure/B2804082.png)
1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
Synthesis Analysis
A general approach for the synthesis of indole derivatives involves the use of efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties . For example, chromenol and 3,4-dihydroquinoline-based indole cores have been synthesized .Molecular Structure Analysis
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .Applications De Recherche Scientifique
Biological Evaluation and Potential Therapeutic Uses
Cholinesterase Inhibitors
Derivatives of 1,2,4-triazole and triazolothiadiazine, which share structural similarities with the compound , have been synthesized and evaluated as cholinesterase inhibitors. These compounds, including ones with indole and triazole functionalities, have shown inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating conditions like Alzheimer's disease (Mohsen, 2012).
Antimicrobial Agents
New triazole and triazolothiadiazine derivatives, which include indole groups, have been synthesized as novel antimicrobial agents. These compounds have shown significant antimicrobial activity against a variety of microorganisms, indicating their potential in developing new antimicrobial therapies (Kaplancikli et al., 2008).
Anticancer Properties
A study on 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety revealed their cytotoxic effects against human melanoma, breast cancer, and pancreatic cancer cell lines. This research indicates the potential of such compounds in cancer treatment, especially in inhibiting cancer cell migration and growth in melanoma, breast, and pancreatic cancer spheroids (Šermukšnytė et al., 2022).
Synthesis and Structural Analysis
Synthetic Pathways
Research on the preparation and functionalization of triazolyl and quinoline derivatives has contributed to the understanding of synthetic routes that could potentially apply to the synthesis of "1-({[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline." Such studies provide insights into the reactivity and modification possibilities of these compounds for various scientific applications (Milićević et al., 2020).
Characterization and Analysis
Detailed structural characterization through techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling has been performed on triazolyl-indole derivatives. These studies are crucial for understanding the structural basis of the biological activities and potential applications of compounds similar to the one (Boraei et al., 2021).
Mécanisme D'action
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that they could interact with a variety of biological targets.
Orientations Futures
Propriétés
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-2-27-22(18-14-24-19-11-5-4-10-17(18)19)25-26-23(27)30-15-21(29)28-13-7-9-16-8-3-6-12-20(16)28/h3-6,8,10-12,14,24H,2,7,9,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKAAKSNEMQNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCCC3=CC=CC=C32)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2804003.png)

![6-(4-Chlorophenyl)-2-[1-(4-methyl-3-oxopyrazin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2804005.png)




![6-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2804013.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B2804014.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2-chloroacetamide](/img/structure/B2804015.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2804017.png)

